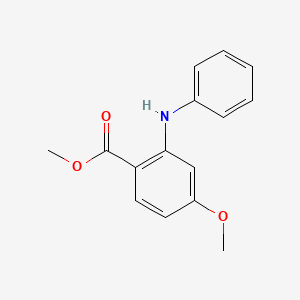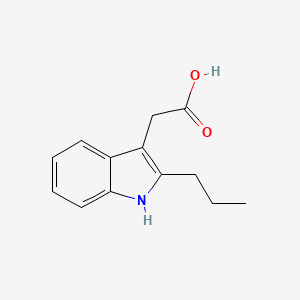
(2-Propyl-1H-indol-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Propyl-1H-indol-3-yl)acetic acid is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound, in particular, has garnered interest due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazine derivatives under acidic conditions. The reaction typically uses phenylhydrazine and a suitable ketone, such as cyclohexanone, in the presence of an acid catalyst like methanesulfonic acid (MsOH) under reflux conditions.
Reduction and Substitution Reactions: Starting from indole-3-acetic acid, propyl groups can be introduced through various substitution reactions. For example, the reaction of indole-3-acetic acid with propyl halides in the presence of a base can yield the desired compound.
Industrial Production Methods: Industrial production of 2-(2-propyl-1H-indol-3-yl)acetic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification, crystallization, and quality control to meet pharmaceutical standards.
Types of Reactions:
Oxidation: Oxidation reactions can convert the indole ring to various oxidized derivatives, such as indole-3-carboxylic acid.
Reduction: Reduction reactions can reduce the indole ring or its substituents, leading to different structural isomers.
Substitution: Substitution reactions can introduce different functional groups onto the indole ring, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acid derivatives.
Reduction Products: Reduced indole derivatives.
Substitution Products: Halogenated or alkylated indole derivatives.
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism by which 2-(2-propyl-1H-indol-3-yl)acetic acid exerts its effects involves interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. For example, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes.
相似化合物的比较
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
2-(1-methyl-1H-indol-3-yl)acetic acid: A methylated derivative with potential biological activity.
2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: A more complex derivative with antimicrobial properties.
Uniqueness: 2-(2-Propyl-1H-indol-3-yl)acetic acid stands out due to its specific propyl group, which can influence its biological activity and chemical reactivity compared to other indole derivatives.
This comprehensive overview highlights the significance of 2-(2-propyl-1H-indol-3-yl)acetic acid in scientific research and its potential applications across various fields
属性
CAS 编号 |
52531-10-9 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
2-(2-propyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-5-11-10(8-13(15)16)9-6-3-4-7-12(9)14-11/h3-4,6-7,14H,2,5,8H2,1H3,(H,15,16) |
InChI 键 |
SQRAVBNAXCBMFJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C2=CC=CC=C2N1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15356350.png)


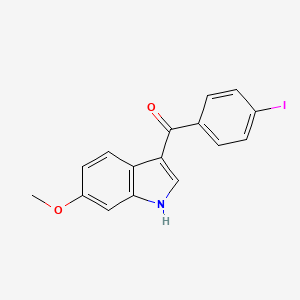

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-cyano-4-methylbenzoate](/img/structure/B15356379.png)
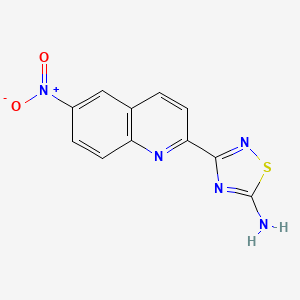

![6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15356404.png)
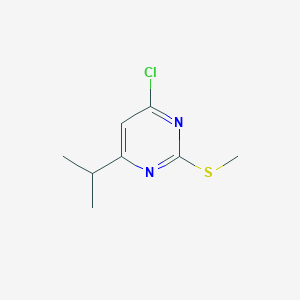
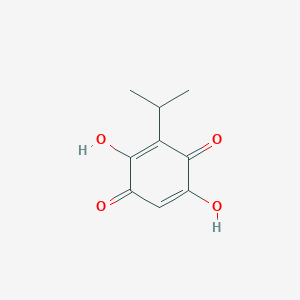
![4-[Bis(2-methylpropyl)amino]-2-methylbenzaldehyde](/img/structure/B15356420.png)
